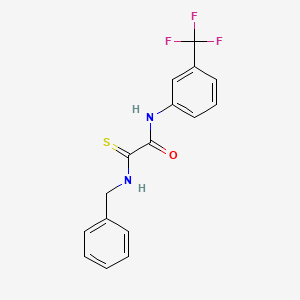

2-(Benzylamino)-2-thioxo-N-(3-(trifluoromethyl)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Benzylamino)-2-thioxo-N-(3-(trifluoromethyl)phenyl)acetamide is an organic compound that features a benzylamino group, a thioxo group, and a trifluoromethyl-substituted phenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylamino)-2-thioxo-N-(3-(trifluoromethyl)phenyl)acetamide typically involves the reaction of benzylamine with a thioxoacetamide derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

Starting Materials: Benzylamine and a thioxoacetamide derivative.

Reaction Conditions: The reaction is carried out in an appropriate solvent, often under reflux conditions.

Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(Benzylamino)-2-thioxo-N-(3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or thiols.

Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of thioxoacetamides, including 2-(Benzylamino)-2-thioxo-N-(3-(trifluoromethyl)phenyl)acetamide, exhibit potential anticancer properties. A study involving apoptosis induction through the caspase pathway demonstrates the efficacy of similar compounds in targeting cancer cell lines such as PC3 (prostate), MCF7 (breast), and SKNMC (neuroblastoma). These compounds were shown to enhance caspase activity, suggesting a mechanism for inducing programmed cell death in cancer cells .

Case Study: Apoptosis Induction

In a comparative analysis, compounds derived from 1,3,4-thiadiazole exhibited significant apoptosis-inducing capabilities. For instance, specific derivatives showed enhanced activation of caspases 3 and 9 in the MCF7 cell line, highlighting the potential therapeutic applications of thioxoacetamides like this compound in cancer treatment .

Organic Synthesis

Amide Bond Formation

The compound plays a crucial role in organic synthesis, particularly in the formation of amide bonds. This transformation is vital for creating complex molecules used in pharmaceuticals and materials science. The process often involves vicinal alkylthio migration, which facilitates the formation of stable amide linkages under mild conditions .

Synthetic Methodologies

Recent advancements have showcased innovative methodologies for synthesizing compounds similar to this compound. For example, a [4+1] cycloaddition involving enaminothiones has been developed to yield trisubstituted 3-aminothiophenes efficiently. This reaction underscores the versatility of thioxo compounds in generating diverse chemical entities with potential applications in drug development .

Mecanismo De Acción

The mechanism of action of 2-(Benzylamino)-2-thioxo-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological macromolecules, while the thioxo group can participate in redox reactions. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability.

Comparación Con Compuestos Similares

Similar Compounds

2-(Amino)-2-thioxo-N-(3-(trifluoromethyl)phenyl)acetamide: Similar structure but lacks the benzyl group.

2-(Benzylamino)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide: Similar structure but with an oxo group instead of a thioxo group.

Uniqueness

2-(Benzylamino)-2-thioxo-N-(3-(trifluoromethyl)phenyl)acetamide is unique due to the presence of both the benzylamino and thioxo groups, which confer distinct chemical and biological properties. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications.

Actividad Biológica

2-(Benzylamino)-2-thioxo-N-(3-(trifluoromethyl)phenyl)acetamide is a compound with notable biological activity, particularly in the context of diabetes and pancreatic β-cell protection. This article synthesizes current research findings, case studies, and structure-activity relationships (SAR) relevant to its biological effects.

- Molecular Formula : C16H13F3N2OS

- Molecular Weight : 338.347 g/mol

- Density : 1.4 ± 0.1 g/cm³

- LogP : 4.19

Pancreatic β-cell Protection

Research has demonstrated that derivatives of 2-(Benzylamino)-2-thioxoacetamide exhibit protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells, which is crucial in the context of diabetes. A study highlighted the potency of a related compound, N-(2-(Benzylamino)-2-oxoethyl)benzamide, which showed maximal β-cell protective activity at 100% with an EC50 value of 0.1 ± 0.01 μM . This suggests that modifications to the benzylamino structure can enhance protective effects significantly.

Structure-Activity Relationship (SAR)

The introduction of various substituents on the phenyl ring appears to influence the biological activity of these compounds. For instance:

- 4-CF3 substitution on the phenyl ring yielded compounds with maximum activity at 88% and an EC50 of 13 ± 1 μM.

- Conversely, a substitution at position 3 resulted in lower potency (maximal activity = 46%, EC50 = 32 ± 7 μM) .

This indicates that the position of substituents is critical for maximizing biological efficacy.

Study on ER Stress-Induced Death

In a comprehensive study focusing on ER stress-induced pancreatic β-cell dysfunction, researchers synthesized various derivatives and evaluated their protective capabilities. The results indicated that certain modifications led to enhanced water solubility and potency, making them promising candidates for further drug development aimed at treating diabetes .

Anticancer Activity

While primarily studied for its effects on pancreatic cells, compounds related to this thioxoacetamide have also shown potential in anticancer applications. A recent investigation into thiazole-bearing molecules revealed significant cytotoxicity against various cancer cell lines, suggesting that similar structural motifs may impart anticancer properties .

Data Summary

| Compound Name | Max Activity (%) | EC50 (μM) | Notes |

|---|---|---|---|

| N-(2-(Benzylamino)-2-oxoethyl)benzamide | 100 | 0.1 ± 0.01 | Potent β-cell protection |

| Compound with 4-CF3 substitution | 88 | 13 ± 1 | High efficacy |

| Compound with 3-CF3 substitution | 46 | 32 ± 7 | Lower efficacy |

Propiedades

IUPAC Name |

2-(benzylamino)-2-sulfanylidene-N-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N2OS/c17-16(18,19)12-7-4-8-13(9-12)21-14(22)15(23)20-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,20,23)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGJLVSDFGWLCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=S)C(=O)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.